4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione
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Description
4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C22H28F3N3O2 and its molecular weight is 423.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to act as a catalyst in certain chemical reactions .
Mode of Action
N-[(1R,2R)-2-(1-PIPERIDINYL)CYCLOHEXYL]-N’-[4-(TRIFLUOROMETHYL)PHENYL]SQUARAMIDE can act as a catalyst for the asymmetric tandem aza-Michael addition-protonation between 1-nitro cyclohexene and 4-methoxyaniline . This results in the formation of the corresponding α-arylamino-β-nitro cyclohexane in a 35:65 trans/cis mixture .
Biological Activity
The compound 4-[[(1R,2R)-2-piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as a cyclobutene derivative, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26F3N3O2
- Molecular Weight : 421.5 g/mol
- CAS Number : 1211565-08-0
The compound features a cyclobutene core, which is known for its reactivity and ability to participate in various chemical reactions. The presence of trifluoromethyl and piperidine groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glyoxylase and pyruvate dehydrogenase, which are critical in cellular metabolism and energy production .
- Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly excitatory amino acid receptors. This modulation can influence synaptic plasticity and neurotransmission, suggesting potential applications in neuropharmacology .
Antitumor Activity
Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect against neuronal damage in conditions like Alzheimer's disease .
Case Studies
-
Cytotoxicity Assay :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on different cell lines (e.g., A549, HeLa).
- Results : IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity.
-
Neuroprotection Study :
- Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
- Method : Behavioral tests and histological analysis were conducted post-treatment.
- Results : Treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed following administration.
- Distribution : High affinity for brain tissue due to lipophilicity.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
- Excretion : Predominantly excreted via urine.
Properties
IUPAC Name |
3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSCPJJNZMRAQS-IAGOWNOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211565-08-0 |
Source
|
Record name | 1211565-08-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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